molecular formula C18H20N4O2 B2724869 N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 946261-69-4

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No. B2724869
CAS RN: 946261-69-4
M. Wt: 324.384
InChI Key: PVURCCPOSNGEOF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as 'compound X' in scientific literature.

Scientific Research Applications

1. Fluorescent Probes

One application of similar compounds to N-(3-(1H-imidazol-1-yl)propyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves the use as fluorescent probes. Shao et al. (2011) described the synthesis of novel imidazo[1,2-a]pyridine derivatives, one of which efficiently served as a fluorescent probe for mercury ion in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

2. Corrosion Inhibitors

Another application is in the field of corrosion inhibition. Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were tested for their efficiency as corrosion inhibitors in acidic medium and mineral oil medium (Yıldırım & Cetin, 2008).

3. Coordination Complexes

Compounds with similar structures have been used to form coordination complexes. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their coordination with metal ions like Co(II) and Cu(II), which resulted in supramolecular architectures with significant antioxidant activity (Chkirate et al., 2019).

4. Histamine Receptor Agonists

In medicinal chemistry, similar compounds have been explored for their potential as receptor agonists. Igel et al. (2009) described the synthesis of N(1)-Acetyl-N(2)-[3-(1H-imidazol-4-yl)propyl]guanidine, a potent full agonist at the human histamine H4 receptor, with significant selectivity (Igel et al., 2009).

5. Corrosion Inhibition Studies

Novel amino acid-based corrosion inhibitors were synthesized by Srivastava et al. (2017). These inhibitors, containing imidazolium structures, were evaluated for their effectiveness in protecting mild steel in acid media, highlighting the significance of such compounds in corrosion prevention (Srivastava et al., 2017).

6. Biological Activity Evaluation

Gull et al. (2016) synthesized N-(6-Arylbenzo[d]thiazol-2-yl)acetamides, evaluating their biological activities including antioxidant, antibacterial, and urease inhibition activities. The compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide was found to be the most active, particularly in urease inhibition (Gull et al., 2016).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-14-3-5-15(6-4-14)17-11-16(21-24-17)12-18(23)20-7-2-9-22-10-8-19-13-22/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURCCPOSNGEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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